(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine
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Overview
Description
(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and 1,2,3-triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions. One common method includes the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be synthesized via condensation reactions involving 2-aminopyridine and α-haloketones.
Click Chemistry: The 1,2,3-triazole ring is often introduced using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Final Coupling: The imidazo[1,2-a]pyridine derivative is then coupled with the triazole derivative under suitable conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can target the triazole ring or the imidazo[1,2-a]pyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor and receptor modulator. It shows promise in the development of new therapeutic agents .
Medicine
In medicine, the compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a versatile candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications .
Mechanism of Action
The mechanism of action of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the triazole ring can interact with receptor sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine moiety but lacks the triazole ring.
1,2,3-Triazole Derivatives: These compounds contain the triazole ring but do not have the imidazo[1,2-a]pyridine structure.
Uniqueness
The uniqueness of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine lies in its dual functionality, combining the properties of both imidazo[1,2-a]pyridine and 1,2,3-triazole. This dual functionality enhances its potential biological activities and broadens its range of applications in various fields .
Properties
Molecular Formula |
C11H12N6 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
[1-(imidazo[1,2-a]pyridin-2-ylmethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C11H12N6/c12-5-9-7-17(15-14-9)8-10-6-16-4-2-1-3-11(16)13-10/h1-4,6-7H,5,8,12H2 |
InChI Key |
PQZPHYCTUHJIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=C(N=N3)CN |
Origin of Product |
United States |
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